molecular formula C11H11Cl3N2O5 B6306543 (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate CAS No. 628280-41-1

(4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate

Cat. No.: B6306543
CAS No.: 628280-41-1
M. Wt: 357.6 g/mol
InChI Key: IBCKJHVASTYKTR-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features a phenyl ring substituted with methoxy and nitro groups, linked to a trichloroethanimidate moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4,5-dimethoxybenzaldehyde to introduce the nitro group, followed by the formation of the trichloroethanimidate ester through a reaction with trichloroacetonitrile under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4,5-dimethoxy-2-aminophenyl)methyl 2,2,2-trichloroethanimidate, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar in structure but lacks the trichloroethanimidate moiety.

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Contains a hydroxyl group instead of the trichloroethanimidate group.

    Dichloroaniline: An aniline derivative with chlorine substitutions, differing significantly in structure and reactivity.

Uniqueness

What sets (4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate apart is its combination of functional groups, which confer unique reactivity and versatility. The presence of both methoxy and nitro groups on the phenyl ring, along with the trichloroethanimidate moiety, allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl 2,2,2-trichloroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3N2O5/c1-19-8-3-6(5-21-10(15)11(12,13)14)7(16(17)18)4-9(8)20-2/h3-4,15H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCKJHVASTYKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=N)C(Cl)(Cl)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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